REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH2:14][CH3:15])=[N:8][CH:9]=[CH:10][C:11]=1[CH2:12][CH3:13])=[O:5])[CH3:2].C1C=C([Cl:22])C=C(C(OO)=O)C=1>C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH2:14][CH3:15])=[N:8][C:9]([Cl:22])=[CH:10][C:11]=1[CH2:12][CH3:13])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC=CC1CC)CC
|
Name
|
|
Quantity
|
28.29 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
109 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a sat. NaHCO3 sol and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in POCl3 (70 ml)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 110° C. for 6.5 h
|
Duration
|
6.5 h
|
Type
|
CUSTOM
|
Details
|
Then excess POCl3 was evaporated
|
Type
|
ADDITION
|
Details
|
cold water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
was extracted EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of this residue by CC (hexane/EtOAc 9:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=CC1CC)Cl)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.02 mmol | |
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |